

# Comprehensive Technical Guide: Propiomazine and Phenothiazine Derivatives - Properties, Mechanisms, and Research Applications

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## Compound Focus: Propiomazine maleate

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## Introduction and Compound Overview

**Propiomazine** is a pharmaceutical compound belonging to the **phenothiazine class** of heterocyclic compounds, which are characterized by a tricyclic structure comprising two benzene rings fused to a central ring containing nitrogen and sulfur atoms. Primarily known for its **sedative and antihistaminic properties**, propiomazine has been clinically used for decades as a pre-anesthetic sedative and for the treatment of insomnia. Approved by the FDA in 1960, propiomazine continues to be relevant in medical practice, particularly in surgical settings and for managing anxiety associated with medical procedures. The compound's molecular structure shares the **fundamental phenothiazine scaffold** but is distinguished by a propionyl group at position 2, which significantly influences its receptor binding affinity and pharmacological profile compared to other phenothiazine derivatives. Unlike many phenothiazines that possess significant antipsychotic activity, propiomazine demonstrates only weak dopamine receptor blockade, resulting in a clinical profile dominated by sedative effects with minimal extrapyramidal side effects, making it particularly valuable in specific clinical scenarios where sedation without profound antipsychotic action is desired [1] [2].

The **phenothiazine chemical class** represents one of the most extensively studied and therapeutically utilized heterocyclic systems in medicinal chemistry. Since the initial synthesis of phenothiazine by

Bernthsen in 1883, over 5,000 derivatives have been prepared and evaluated for biological activity, with at least 100 compounds having been used clinically. The remarkable **versatility of the phenothiazine scaffold** is evidenced by its diverse pharmacological applications, ranging from antipsychotic and antihistaminic agents to antimicrobial and anticancer candidates. This structural flexibility allows for extensive chemical modifications at multiple positions, enabling fine-tuning of physicochemical properties and receptor interactions to achieve desired therapeutic effects. The continuous research interest in phenothiazine derivatives, including propiomazine, stems from their favorable bioavailability, established safety profiles, and potential for repurposing in emerging therapeutic areas, particularly in addressing drug-resistant infections and oncological indications [3] [4].

## Pharmacological Properties and Mechanisms

### Core Pharmacological Profile

Table 1: Fundamental Pharmacological Properties of Propiomazine

Property	Specification	Clinical Relevance
<b>Primary Indications</b>	Pre-operative sedation, insomnia, anxiety during medical procedures, adjunct during labor	Used primarily in surgical and procedural contexts rather than chronic conditions
<b>Mechanism of Action</b>	Antagonism at H1 histamine receptors; weak dopamine receptor blockade	Sedative effects primarily mediated through H1 blockade rather than dopamine antagonism
<b>Receptor Affinity Profile</b>	Broad receptor interactions but strongest at H1 histamine receptors	Explains preferential sedative rather than antipsychotic activity
<b>Elimination Half-life</b>	Approximately 9 hours	Suitable for preoperative and procedural use with sustained effect
<b>Bioavailability (Oral)</b>	~33%	Moderate first-pass metabolism; parenteral administration often preferred

Property	Specification	Clinical Relevance
Protein Binding	~81%	Moderate plasma protein binding allowing for reasonable tissue distribution

Propiomazine exerts its primary therapeutic effects through **potent antagonism of histamine H1 receptors**, which represents its dominant mechanism of action. This H1 receptor blockade is primarily responsible for the compound's sedative and anxiolytic properties, which constitute its main clinical applications. Unlike typical antipsychotic phenothiazines, propiomazine demonstrates only **weak dopamine receptor blockade**, particularly at D2 receptors, which explains its minimal antipsychotic efficacy and reduced potential for extrapyramidal side effects. The strategic incorporation of a **propionyl group at position 2** of the phenothiazine ring system significantly influences its receptor binding characteristics, reducing affinity for dopamine receptors while maintaining strong interactions with histaminergic receptors. This specific receptor profile makes propiomazine particularly valuable in clinical scenarios where sedation is desired without the neurological side effects often associated with strong dopamine antagonists [1] [5].

The pharmacokinetic profile of propiomazine is characterized by **moderate oral bioavailability** of approximately 33%, indicating significant first-pass metabolism. The compound demonstrates **moderate plasma protein binding** of approximately 81%, facilitating reasonable tissue distribution while maintaining adequate free drug concentrations for pharmacological activity. With an **elimination half-life of approximately 9 hours**, propiomazine provides sustained sedative effects suitable for preoperative medication and procedural sedation. The hydrochloride salt form is preferred clinically due to its superior water solubility and bioavailability compared to alternative salt forms such as the maleate. This favorable solubility profile allows for more predictable absorption and dose-response relationships, which is particularly important in surgical and procedural settings where precise sedative effects are required [1] [2].

## Comprehensive Receptor Interaction Profile

Table 2: Detailed Receptor Binding Profile of Propiomazine

Receptor Type	Affinity	Functional Consequence	Therapeutic Implications
Histamine H1	High affinity; primary target	Strong sedative and anxiolytic effects	Primary mechanism for pre-operative sedation
Dopamine D2	Weak antagonist activity	Minimal antipsychotic effect; low extrapyramidal symptom risk	Distinguished from antipsychotic phenothiazines
Serotonin 5-HT2A	Moderate antagonist activity	Potential mood-stabilizing effects	May contribute to overall calming effect
Muscarinic M1-M5	Broad antagonism	Mild anticholinergic effects (dry mouth, blurred vision)	Side effect profile consideration
Alpha-1 Adrenergic	Moderate antagonist activity	Orthostatic hypotension potential	Important consideration in hemodynamically vulnerable patients

Propiomazine exhibits a **complex polypharmacological profile**, interacting with multiple receptor systems beyond its primary histamine H1 target. The compound demonstrates **antagonist activity at serotonin 5-HT2A receptors**, which may contribute to its overall calming and potential mood-stabilizing effects. Additionally, propiomazine shows **broad muscarinic acetylcholine receptor blockade (M1-M5)**, resulting in mild anticholinergic effects that may include dry mouth and blurred vision in some patients. The **moderate alpha-1 adrenergic receptor antagonism** contributes to potential cardiovascular effects, particularly orthostatic hypotension, which requires consideration in hemodynamically vulnerable patients. This multi-receptor profile, while contributing to the compound's therapeutic effects, also necessitates careful patient selection and monitoring, particularly in individuals with comorbidities or those taking concomitant medications with similar side effect profiles [1] [5].

The **unique receptor interaction signature** of propiomazine distinguishes it from other phenothiazine derivatives. Specifically, its **greater activity at serotonin 5-HT2A receptors compared to dopamine D2 receptors** may explain its reduced potential for inducing extrapyramidal symptoms, a significant advantage over typical antipsychotic phenothiazines. Furthermore, propiomazine demonstrates a **relative sparing of**

dopamine receptors in the tuberoinfundibular pathway, resulting in a lower incidence of hyperprolactinemia compared to typical antipsychotics or risperidone. This specific receptor interaction profile, combined with its favorable pharmacokinetic characteristics, positions propiomazine as a specialized agent within the phenothiazine class, particularly suited for procedural sedation rather than psychiatric applications. Understanding these nuanced receptor interactions enables clinicians to optimize therapeutic applications while minimizing adverse effects through appropriate patient selection and dosing strategies [1] [5].

## Chemical Structure and Structure-Activity Relationships

### Fundamental Chemical Characteristics

Table 3: Chemical Properties and Structure-Activity Relationships of Propiomazine

Structural Element	Chemical Feature	Impact on Activity & Properties
Phenothiazine Core	Tricyclic system with nitrogen and sulfur atoms	Provides fundamental scaffold for receptor interactions
Position 2 Substituent	Propionyl group (C <sub>2</sub> H <sub>5</sub> C=O)	Reduces dopamine affinity while maintaining H1 antagonism
Position 10 Side Chain	Dimethylaminopropyl group	Influences receptor affinity profile and pharmacokinetics
Salt Forms	Hydrochloride (preferred), maleate	Hydrochloride offers superior solubility and bioavailability
Molecular Weight	340.49 g·mol <sup>-1</sup>	Within optimal range for blood-brain barrier penetration

The **chemical structure of propiomazine** is characterized by the fundamental phenothiazine tricyclic system, specifically modified at two key positions that critically influence its pharmacological properties. At

position 2, propiomazine features a **propionyl group (C<sub>2</sub>H<sub>5</sub>C=O)**, which distinguishes it from related phenothiazines such as chlorpromazine (which has a chlorine atom at this position) and contributes significantly to its unique receptor binding profile. The **dimethylaminopropyl side chain at position 10** is a common feature shared with several other phenothiazine derivatives and plays an important role in determining receptor affinity and pharmacokinetic behavior. The compound's molecular formula is C<sub>20</sub>H<sub>24</sub>N<sub>2</sub>OS, with a molecular weight of 340.49 g·mol<sup>-1</sup>, placing it within the optimal range for blood-brain barrier penetration and central nervous system activity. The presence of both nitrogen and sulfur atoms in the central ring creates regions of varied electron density that facilitate interactions with multiple receptor types, while the largely planar tricyclic system enables insertion into hydrophobic binding pockets [1] [3] [5].

The **physicochemical properties** of propiomazine significantly influence its formulation and clinical application. The compound is typically administered as the **hydrochloride salt**, which offers superior water solubility compared to alternative salt forms such as the maleate. This enhanced solubility translates to improved dissolution characteristics and more predictable bioavailability, which is particularly important for drugs used in surgical and procedural settings where precise dosing is critical. The logP value of approximately 4.5 indicates moderate lipophilicity, facilitating blood-brain barrier penetration while still maintaining adequate aqueous solubility for formulation development. The compound's **structural relationship to promethazine** (differing only in the propionyl versus hydrogen substitution at position 2) demonstrates how subtle modifications to the phenothiazine scaffold can significantly alter receptor binding preferences and therapeutic applications, with propiomazine exhibiting enhanced sedative properties compared to its predecessor [1] [2] [3].

## Structure-Activity Relationship Analysis

The **structure-activity relationships (SAR)** of propiomazine and related phenothiazines have been extensively studied, revealing key structural determinants of pharmacological activity. The **propionyl substituent at position 2** is a critical feature that significantly reduces dopamine receptor affinity while maintaining potent H<sub>1</sub> histamine receptor blockade, thereby shifting the clinical profile from antipsychotic to predominantly sedative. This modification also influences the compound's electronic distribution, potentially altering its interaction with receptor binding sites. The **length and composition of the side chain at position 10** profoundly affects receptor affinity and selectivity; the three-carbon chain with terminal dimethylamino group in propiomazine represents an optimal balance between receptor affinity and physicochemical

properties, providing sufficient flexibility for receptor engagement while maintaining appropriate physicochemical characteristics for bioavailability and distribution [1] [4].

Systematic SAR studies across the phenothiazine class have demonstrated that **modifications at multiple positions** of the core structure can dramatically alter biological activity. Small electron-withdrawing substituents at position 2 typically enhance antipsychotic potency but reduce sedative properties, making propiomazine's propionyl group particularly interesting as it maintains sedative efficacy while minimizing antipsychotic activity. The **nature of the terminal amino group** in the side chain influences not only receptor affinity but also metabolic stability, with tertiary amines like the dimethylamino group in propiomazine generally offering favorable pharmacokinetic profiles. Additionally, **oxidation of the sulfur atom** in the central ring can significantly alter receptor binding characteristics and metabolic clearance, though propiomazine is typically administered in the non-oxidized form. Understanding these nuanced structure-activity relationships enables medicinal chemists to strategically design new phenothiazine derivatives with optimized therapeutic profiles for specific clinical applications [3] [4].

## Therapeutic Applications and Clinical Profile

### Established Clinical Uses

Table 4: Clinical Applications and Safety Profile of Propiomazine

Application Context	Dosing & Administration	Risk Considerations
Pre-operative Sedation	Oral, IM, or IV administration; individualized dosing	Monitor for respiratory depression, particularly with concomitant opioids
Insomnia Management	Oral administration, typically single evening dose	Tolerance development with prolonged use; not recommended for long-term therapy
Procedural Anxiety	Individualized dosing based on procedure length and intensity	Synergistic effects with other CNS depressants requires dose adjustment

Application Context	Dosing & Administration	Risk Considerations
Labor Adjunct	Combined with analgesics; careful timing considerations	Neonatal sedation monitoring required
Special Populations	Reduced dosing in elderly, hepatic impairment	Increased susceptibility to orthostatic hypotension and anticholinergic effects

Propiomazine is primarily employed for **pre-operative sedation** and anxiety reduction before surgical or diagnostic procedures, where its rapid onset and reliable sedative effects facilitate patient cooperation and comfort. The compound is also clinically used for the **short-term management of insomnia**, particularly in cases where pronounced sedation is desired. As an adjunct during labor, propiomazine is administered in combination with analgesics to reduce anxiety and enhance pain management. The drug is available in various formulations, including oral, intramuscular, and intravenous preparations, allowing for flexible administration routes tailored to specific clinical scenarios. The **optimal dosing of propiomazine** must be individualized based on patient factors including age, comorbidities, concomitant medications, and the specific clinical context, with particular caution recommended in elderly patients and those with hepatic impairment due to reduced metabolic capacity [1] [2].

The **clinical efficacy** of propiomazine in these applications stems from its potent sedative properties, which provide calmness and drowsiness without profound anesthesia. Studies have demonstrated that propiomazine significantly improves sleep induction and maintenance in insomniac patients, with particular effectiveness in cases characterized by difficulty falling asleep. In procedural contexts, propiomazine effectively reduces preoperative anxiety, facilitating smoother induction of anesthesia and potentially reducing anesthetic requirements. When used during labor, the compound provides sedation that complements analgesic regimens, potentially enhancing pain management while minimizing maternal stress. The **versatility of administration routes** allows clinicians to select the most appropriate method based on urgency of effect, patient characteristics, and clinical setting, with intravenous administration providing the most rapid onset and oral administration offering convenience for pre-procedural preparation [1] [2].

## Adverse Effects and Safety Considerations

The **safety profile of propiomazine** is characterized by expected sedative effects, which represent an extension of its pharmacological activity, along with other side effects related to its receptor interactions. The most commonly reported adverse effect is **dose-dependent drowsiness**, which occurs predictably and typically aligns with the drug's therapeutic intent. Other frequently observed side effects include **dry mouth and blurred vision** resulting from muscarinic receptor blockade, as well as **orthostatic hypotension and dizziness** related to alpha-adrenergic receptor antagonism. These effects are generally manageable through appropriate dosing and administration timing, particularly avoiding activities requiring mental alertness such as driving or operating machinery. The **risk of extrapyramidal symptoms** is notably lower with propiomazine compared to typical antipsychotic phenothiazines, consistent with its relatively weak dopamine receptor blockade, though rare cases have been reported particularly at higher doses [1] [2].

More serious adverse effects, though uncommon, include **seizures, cardiac arrhythmias, significant hypotension, and the neuroleptic malignant syndrome**. The potential for respiratory depression necessitates caution when co-administering with other central nervous system depressants, including opioids, benzodiazepines, and alcohol. The **drug interaction potential** of propiomazine is significant, particularly with other agents exhibiting sedative, hypotensive, or anticholinergic properties, requiring careful medication review and potential dose adjustments when used concomitantly. Propiomazine is classified as a pregnancy category C drug, indicating that risk cannot be ruled out, and should therefore be used during pregnancy only if clearly needed. Similarly, caution is advised during breastfeeding due to limited safety data. The availability of multiple salt forms has clinical implications, with the hydrochloride salt generally preferred due to superior solubility and bioavailability compared to the maleate salt [1] [2].

## Experimental Research Methodologies

### Synthesis and Analytical Characterization

The **synthetic approaches to phenothiazine derivatives** like propiomazine typically begin with the fundamental phenothiazine core structure, which can be prepared through various methods including the condensation of 2-aminodiphenyl sulfide with  $\alpha$ -haloketones or  $\alpha$ -haloesters. For propiomazine specifically, strategic **functionalization at position 2** with the propionyl group represents a key synthetic step, typically achieved through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions. The **introduction of the dimethylaminopropyl side chain at position 10** generally involves alkylation

procedures, often utilizing appropriate halogenated precursors. More recent synthetic methodologies have incorporated **advanced catalytic approaches** and **microwave-assisted techniques** to improve yields, reduce reaction times, and enhance regioselectivity. These modern synthetic strategies have expanded the accessibility of phenothiazine derivatives for structure-activity relationship studies and the exploration of new therapeutic applications [6] [7] [4].

**Analytical characterization** of propiomazine and related phenothiazine derivatives employs a comprehensive suite of techniques to confirm structural identity and assess purity. **Nuclear Magnetic Resonance (NMR) spectroscopy**, particularly  $^1\text{H}$  NMR (500 MHz), provides detailed information about hydrogen environments and connectivity, with characteristic chemical shifts for the propionyl methyl and methylene protons typically observed in the range of 1.0-1.2 ppm and 2.8-3.0 ppm, respectively. **Mass spectrometric analysis** confirms molecular weight and fragmentation patterns, while **high-performance liquid chromatography (HPLC)** assesses chemical purity and identifies potential impurities. **Elemental analysis** further verifies composition, and **melting point determination** provides additional purity assessment. For salt forms such as the hydrochloride, **comparative solubility studies** are essential to evaluate biopharmaceutical properties, with the hydrochloride salt demonstrating significantly superior aqueous solubility ( $>1$  g/mL) compared to the maleate salt (3.8 mg/mL), explaining its preferred clinical use [6] [2].

## Antimicrobial Activity Assessment

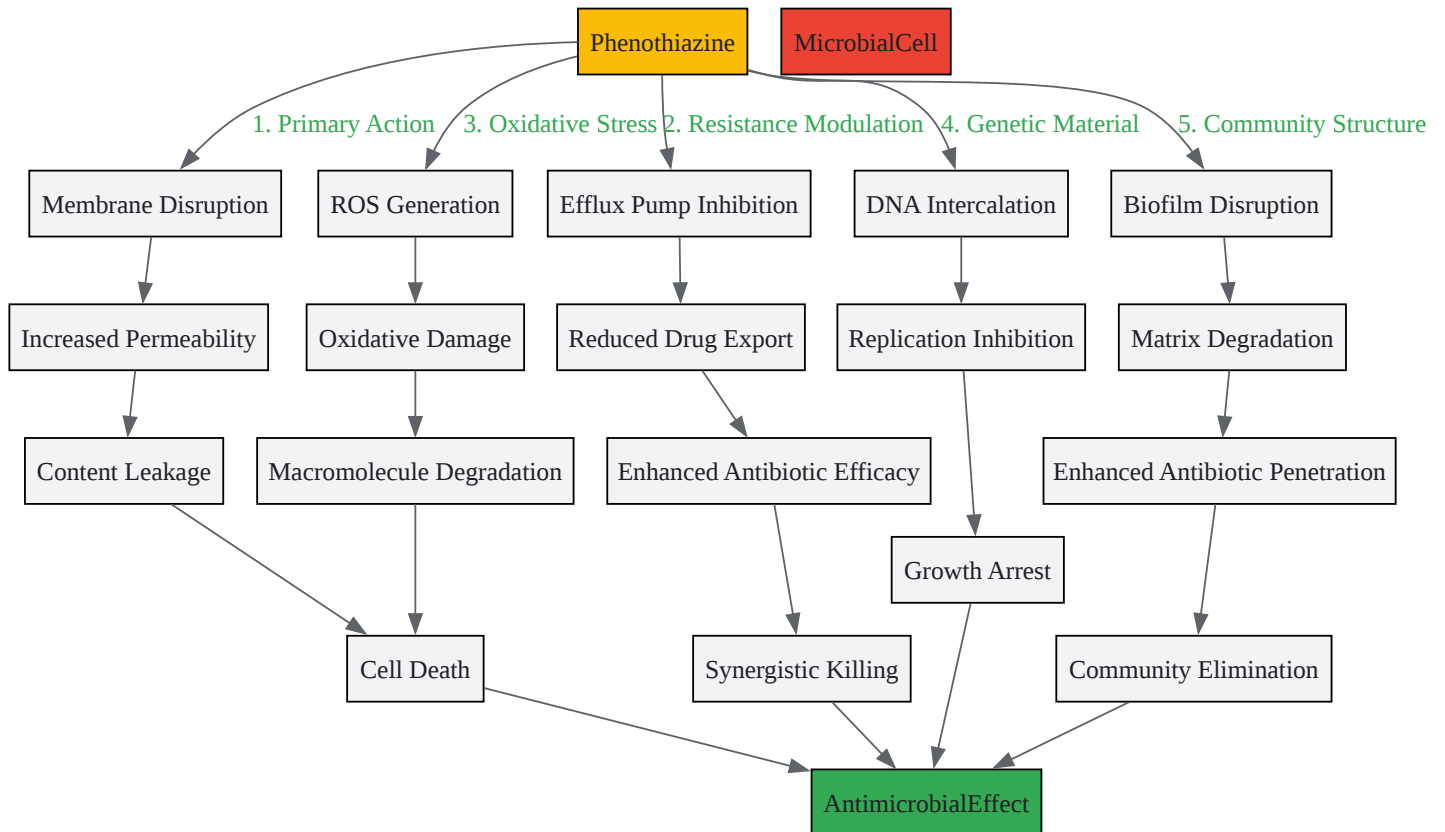
Table 5: Standard Experimental Protocols for Antimicrobial Evaluation of Phenothiazine Derivatives

Protocol Component	Standard Method	Key Parameters Measured
Sample Preparation	Dissolution in DMSO (25 mg/mL stock)	Serial dilutions in appropriate culture media
Microbial Strains	Gram-positive, Gram-negative bacteria, fungal species	Reference strains and clinically isolated resistant strains
Activity Screening	Broth microdilution methods	Minimum Inhibitory Concentration (MIC) determination

Protocol Component	Standard Method	Key Parameters Measured
Fungal Testing	Seven fungal species typically included	Candida albicans, Cryptococcus neoformans priority pathogens
Resistance Assessment	Comparison with standard antibiotics	Identification of potency against drug-resistant strains

The **evaluation of antimicrobial activity** for phenothiazine derivatives follows standardized microbiological assays to determine efficacy against various pathogenic strains. **Broth microdilution methods** represent the gold standard for determining Minimum Inhibitory Concentrations (MICs), with compounds typically tested against a panel of reference strains including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as clinically relevant fungal species (e.g., Candida albicans). Testing typically includes **drug-resistant strains** such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis to assess potential utility in addressing antimicrobial resistance. Sample preparation generally involves initial dissolution in dimethyl sulfoxide (DMSO) to create stock solutions (typically 25 mg/mL), followed by serial dilution in appropriate culture media to achieve the desired concentration range for testing. Incubation conditions are standardized according to specific microbial requirements, with turbidity measurements or metabolic indicators used to assess growth inhibition [6] [4].

The **interpretation of antimicrobial results** requires careful consideration of multiple factors, including MIC values relative to known antimicrobial agents, spectrum of activity, and potential selectivity indices. For phenothiazine derivatives, promising activity is typically demonstrated by MIC values below 10 µg/mL against specific pathogens, with particular interest in compounds showing efficacy against drug-resistant strains. Additionally, **specialized assays** may be employed to investigate specific mechanisms of antimicrobial action, including **efflux pump inhibition** studies, **biofilm disruption** assessments, and **combination therapy** approaches with conventional antibiotics to identify potential synergistic interactions. The **time-kill kinetics** of promising compounds further characterize antimicrobial activity, distinguishing between bacteriostatic and bactericidal effects. For antifungal applications, specialized testing against priority pathogens identified by the WHO Fungal Priority Pathogen List (such as Cryptococcus neoformans) provides clinically relevant data regarding potential therapeutic utility [6] [8] [4].



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Diagram 1: Antimicrobial mechanisms of phenothiazine derivatives showing multiple pathways leading to microbial cell death and growth inhibition.

## Research Applications and Future Directions

### Emerging Research Applications

**Phenothiazine derivatives including propiomazine** have demonstrated promising potential in several emerging research areas beyond their traditional clinical applications. Significant attention has focused on their **antimicrobial properties**, particularly against drug-resistant pathogens where conventional antibiotics show limited efficacy. Studies have revealed that various phenothiazine derivatives exhibit potent activity against multidrug-resistant bacteria such as methicillin-resistant *Staphylococcus aureus* (MRSA) and extensively drug-resistant *Mycobacterium tuberculosis*. The **antifungal potential** of these compounds has also garnered interest, with research demonstrating efficacy against priority fungal pathogens including *Cryptococcus neoformans*. The multifaceted mechanisms underlying these antimicrobial effects include disruption of microbial cell membranes, inhibition of efflux pumps, interference with DNA replication, generation of reactive oxygen species, and disruption of biofilm formation. These diverse mechanisms make phenothiazines particularly attractive for addressing the growing challenge of antimicrobial resistance, as they may bypass conventional resistance pathways [6] [3] [4].

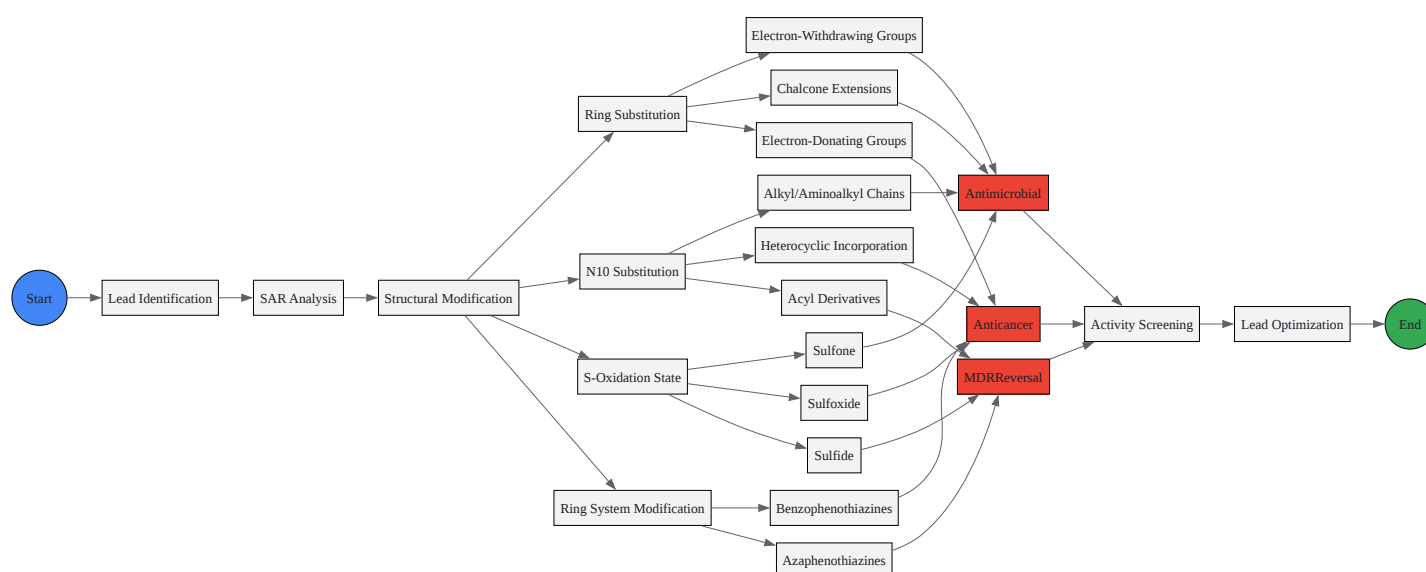
In the **oncological domain**, phenothiazine derivatives have demonstrated intriguing anticancer properties through multiple mechanisms. Research has revealed that certain structural analogs can induce **monocytic differentiation** and promote **apoptotic cell death** in various cancer cell lines, potentially through internucleosomal DNA fragmentation pathways. Additional anticancer mechanisms include **multidrug resistance (MDR) reversal** by inhibiting P-glycoprotein and other efflux transporters, thereby enhancing the efficacy of conventional chemotherapeutic agents. The **anti-inflammatory potential** of novel phenothiazine derivatives has also been investigated, with some compounds demonstrating significant *in vivo* anti-inflammatory activity with reduced ulcerogenic liability compared to reference drugs. Other emerging research applications include antiviral activity against HIV-1 through binding to TAR RNA, anticonvulsant properties in seizure models, and potential neuroprotective effects in conditions such as Alzheimer's and Creutzfeldt-Jakob diseases, highlighting the remarkable therapeutic versatility of this chemical class [7] [4].

## Design Strategies for Novel Derivatives

**Modern medicinal chemistry approaches** to phenothiazine derivative design focus on structural modifications that enhance desired biological activities while minimizing unwanted side effects. Key strategies include **introduction of diverse substituents at the nitrogen atom** (position 10), incorporating various acyl groups, heterocycles, and complex side chains to modulate receptor affinity and selectivity. Additionally, **substitution patterns on the benzene rings** (positions 1-4 and 6-9) significantly influence electronic properties, steric factors, and overall pharmacophore characteristics. The **oxidation state of the**

**sulfur atom** represents another important design parameter, with sulfoxide and sulfone derivatives often exhibiting altered biological profiles compared to the parent sulfide compounds. More extensive **modifications of the tricyclic ring system** itself, including replacement of benzene rings with heteroaromatic or homoaromatic systems, have yielded compounds with novel biological activities and improved therapeutic indices [6] [7] [4].

**Structure-activity relationship studies** have identified several key structural features that correlate with enhanced biological activity in specific therapeutic domains. For antimicrobial applications, **chalcone-based phenothiazine derivatives** with extended conjugation systems have demonstrated particularly promising activity against both Gram-positive and Gram-negative bacteria. In anticancer applications, **benzophenothiazines with naphthalene ring systems** instead of benzene rings have shown enhanced cytotoxic activity and MDR reversal properties. The incorporation of **azole and azine rings** into phenothiazine side chains has yielded compounds with improved antifungal activity and potential for addressing resistant fungal infections. These design strategies, combined with modern computational approaches including molecular docking studies and quantitative structure-activity relationship (QSAR) models, continue to drive the development of novel phenothiazine derivatives with optimized pharmacological profiles for emerging therapeutic applications [6] [7] [4].



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*Diagram 2: Derivative design workflow for phenothiazine-based drug development showing multiple structural modification pathways.*

## Conclusion

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